molecular formula C8H4FNO3 B3040153 4-Fluoro-7-nitrobenzofuran CAS No. 162972-09-0

4-Fluoro-7-nitrobenzofuran

Cat. No.: B3040153
CAS No.: 162972-09-0
M. Wt: 181.12 g/mol
InChI Key: QWWNDRWADPRAGO-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitrobenzofuran: is a chemical compound that belongs to the benzofuran family. It is characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the benzofuran ring. This compound is known for its unique properties and applications in various scientific fields, particularly in fluorescence labeling and high-performance liquid chromatography (HPLC) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-nitrobenzofuran typically involves the nitration of 4-fluorobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 7th position of the benzofuran ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents and waste generation .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-7-nitrobenzofuran has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-nitrobenzofuran primarily involves its ability to form covalent bonds with primary or secondary amines. The compound reacts with amines to form stable fluorescent derivatives, which can be detected using fluorescence spectroscopy. This reaction is facilitated by the electron-withdrawing nitro group, which enhances the electrophilicity of the benzofuran ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

    4-Chloro-7-nitrobenzofuran: Similar to 4-Fluoro-7-nitrobenzofuran but with a chlorine atom instead of fluorine. It is also used as a fluorescent labeling reagent.

    4-Fluoro-7-sulfamoylbenzofuran: Contains a sulfamoyl group instead of a nitro group.

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and a nitro group, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence labeling and detection .

Properties

IUPAC Name

4-fluoro-7-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWNDRWADPRAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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